Glycolic-2,2-D2 acid
Overview
Description
Glycolic-2,2-D2 acid, also known as hydroxyacetic acid-d2, is a deuterated form of glycolic acid. It is a stable isotope-labeled compound with the molecular formula C2H2D2O3. This compound is widely used in various scientific research fields due to its unique properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycolic-2,2-D2 acid can be synthesized through several methods. One common approach involves the chlorination of acetic acid, followed by hydrolysis to produce glycolic acid. The deuterated form is obtained by using deuterated reagents in the synthesis process .
Industrial Production Methods: Industrial production of glycolic acid typically involves the hydrolysis of molten monochloroacetic acid using a 50% aqueous solution of sodium hydroxide at temperatures ranging from 90 to 130°C. The resulting solution contains glycolic acid with a concentration of approximately 60%, along with sodium chloride .
Chemical Reactions Analysis
Types of Reactions: Glycolic-2,2-D2 acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to glyoxylic acid using hydrogen peroxide in the presence of iron (II) ions.
Reduction: Reduction reactions can convert glycolic acid to ethylene glycol.
Substitution: When reacted with phosphorus trichloride, it forms chloroacetyl chloride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and iron (II) ions.
Reduction: Catalytic hydrogenation.
Substitution: Phosphorus trichloride.
Major Products Formed:
Oxidation: Glyoxylic acid.
Reduction: Ethylene glycol.
Substitution: Chloroacetyl chloride.
Scientific Research Applications
Glycolic-2,2-D2 acid is used extensively in scientific research due to its stable isotope labeling. Some of its applications include:
Biology: Employed in metabolic studies to trace the biochemical pathways involving glycolic acid.
Medicine: Utilized in dermatological research for its role in chemical peels and skin rejuvenation.
Industry: Applied in the synthesis of biodegradable polymers and as a precursor for various chemical compounds.
Mechanism of Action
The mechanism of action of glycolic-2,2-D2 acid involves its interaction with molecular targets and pathways. In dermatological applications, it acts by disrupting the bacterial cell membranes of Cutibacterium acnes, leading to the reduction of acne-related inflammation . In chemical reactions, it serves as a precursor for various compounds through oxidation, reduction, and substitution reactions .
Comparison with Similar Compounds
Lactic Acid: Another alpha-hydroxy acid with similar properties but a larger molecular size.
Citric Acid: A tricarboxylic acid with multiple hydroxyl groups, used in similar applications but with different chemical properties.
Maleic Acid: An unsaturated dicarboxylic acid with different reactivity compared to glycolic acid.
Uniqueness: Glycolic-2,2-D2 acid is unique due to its stable isotope labeling, which makes it valuable for tracing and quantification in scientific research. Its small molecular size allows for deeper penetration in dermatological applications, making it more effective than other alpha-hydroxy acids .
Properties
IUPAC Name |
2,2-dideuterio-2-hydroxyacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5)/i1D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMRFAOFKBGASW-DICFDUPASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
78.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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